molecular formula C10H15N3O B2841216 3-Amino-1-[2-(propan-2-yl)phenyl]urea CAS No. 1094655-16-9

3-Amino-1-[2-(propan-2-yl)phenyl]urea

Cat. No.: B2841216
CAS No.: 1094655-16-9
M. Wt: 193.25
InChI Key: MILZRQGGMVOOHO-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(propan-2-yl)phenyl]urea: is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a hydrazine group attached to a carboxamide moiety, with an isopropylphenyl substituent. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-[2-(propan-2-yl)phenyl]urea typically involves the reaction of 2-isopropylphenylhydrazine with a carboxylic acid derivative. One common method is the amidation reaction, where 2-isopropylphenylhydrazine reacts with a carboxylic acid chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-[2-(propan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-isopropylphenyl)hydrazine oxides, while reduction can produce N-(2-isopropylphenyl)amine derivatives.

Scientific Research Applications

3-Amino-1-[2-(propan-2-yl)phenyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(propan-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition or activation of certain enzymes and proteins. This interaction can result in various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(2-Isopropylphenyl)hydrazine: This compound lacks the carboxamide group but shares the hydrazine and isopropylphenyl moieties.

    N-(2-Isopropylphenyl)carboxamide: This compound lacks the hydrazine group but contains the carboxamide and isopropylphenyl moieties.

    N-Phenylhydrazine carboxamide: This compound has a phenyl group instead of an isopropylphenyl group.

Uniqueness: 3-Amino-1-[2-(propan-2-yl)phenyl]urea is unique due to the presence of both the hydrazine and carboxamide groups, along with the isopropylphenyl substituent. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds. The presence of the isopropyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-amino-3-(2-propan-2-ylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILZRQGGMVOOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094655-16-9
Record name 3-amino-1-[2-(propan-2-yl)phenyl]urea
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